Propranolol hydrochloride
Overview
Description
Propranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is used to manage anxiety, migraine prophylaxis, and essential tremors .
Mechanism of Action
Target of Action
Propranolol hydrochloride is a non-selective beta-adrenergic antagonist . It primarily targets beta-adrenergic receptors, with the S(-)-enantiomer having approximately 100 times the binding affinity for these receptors . These receptors are typically found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that stimulate the heart to beat harder and faster .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized in the liver by enzymes CYP2D6, CYP1A2, and to a lesser extent, CYP2C19 and CYP3A4 . The metabolites include N-desisopropylpropranolol and 4’-hydroxypropranolol . The glucuronidation of hydroxypropranolols may occur in vitro, but aromatic-linked glucuronidation is the preferred pathway under physiological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same liver enzymes can affect the metabolism and efficacy of propranolol . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .
Biochemical Analysis
Biochemical Properties
Propranolol hydrochloride interacts with beta-adrenergic receptors, competing specifically with these receptors . It is a nonselective beta-adrenergic receptor blocking agent, meaning it blocks both β1 and β2 receptors . This interaction with the receptors plays a significant role in its biochemical reactions.
Cellular Effects
This compound’s effects on cells are primarily due to its ability to block beta-adrenergic receptors. This blocking action can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it can reduce heart rate and decrease blood pressure, demonstrating its significant effects on cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding to beta-adrenergic receptors, thereby blocking the action of epinephrine and norepinephrine, the hormones that bind to these receptors . This results in a decrease in heart rate, heart contractility, blood pressure, and anxiety .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a rapid onset of action, with peak blood levels seen at about 1-2 hours after oral administration . It undergoes high first-pass metabolism by the liver . The drug’s effects can last up to 12 hours, depending on the specific formulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, studies have shown that propranolol may improve post-traumatic brain injury cognitive and motor function in rats . Like any drug, propranolol can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, involving three main metabolic pathways: aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The major metabolites include propranolol glucuronide, naphthyloxylactic acid, and sulfate and glucuronic acid conjugates of 4-hydroxy propranolol .
Transport and Distribution
This compound is highly lipophilic and almost completely absorbed after oral administration . It is distributed widely in the body due to its high lipid solubility, and it crosses the blood-brain barrier and the placenta .
Subcellular Localization
In the cellular context, this compound is found primarily in the cytoplasm due to its lipophilic nature . It is concentrated principally in fractions enriched in synaptic plasma membranes and synaptic storage vesicles . This subcellular localization can influence its activity or function, as it is in close proximity to its target beta-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propranolol hydrochloride can be synthesized through the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. The reaction typically involves the use of tetrabutylammonium bromide as a phase transfer catalyst and ethanol as a solvent. The reaction is carried out at low temperatures initially and then heated to complete the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow synthesis to enhance yield and purity while minimizing by-products. This method involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, catalyzed by zinc perchlorate, and carried out at room temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using cerium (IV) sulfate as an oxidizing agent.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Substitution: Various electrophiles can be used under appropriate conditions to introduce different substituents on the aromatic ring.
Major Products:
Oxidation: The major products include oxidized derivatives of propranolol.
Substitution: Substituted propranolol derivatives depending on the electrophile used.
Scientific Research Applications
Propranolol hydrochloride has a broad range of applications in scientific research:
Chemistry: Used as a model compound in the study of beta-blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Comparison with Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.
Comparison:
Propranolol vs. Atenolol: Propranolol is non-selective, affecting both beta-1 and beta-2 receptors, while atenolol is selective for beta-1 receptors, making it more suitable for patients with respiratory issues.
Propranolol vs. Metoprolol: Both are used for similar indications, but metoprolol’s selectivity for beta-1 receptors reduces the risk of bronchoconstriction.
Propranolol vs. Nadolol: Both are non-selective, but nadolol has a longer half-life, allowing for less frequent dosing.
Propranolol hydrochloride’s unique non-selective action and ability to cross the blood-brain barrier make it particularly effective for treating conditions like anxiety and migraine, setting it apart from other beta-blockers .
Properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021198 | |
Record name | Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |
Record name | SID26732618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus. | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or almost white powder, Solid, Crystals from n-propanol | |
CAS No. |
318-98-9 | |
Record name | Propranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propranolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propranolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163-164 °C | |
Record name | PROPRANOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Propranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. [] It binds to β-adrenergic receptors, primarily in the heart, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. [] This blockade reduces the influence of the sympathetic nervous system on the heart, leading to decreased heart rate, contractility, and ultimately, blood pressure. [, ]
A: By blocking β-adrenergic receptors, this compound leads to a cascade of physiological changes. This includes a decrease in heart rate and cardiac output, a reduction in renin release from the kidneys, and a decrease in the rate of atrioventricular conduction. These effects contribute to its therapeutic benefits in managing conditions like hypertension, angina pectoris, and cardiac arrhythmias. [, , ]
A: this compound is represented by the molecular formula C16H21NO2•HCl and has a molecular weight of 295.80 g/mol. [, ]
A: Yes, various spectroscopic techniques have been employed to characterize this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to functional groups like O-H, N-H, and C=C. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule. [] Additionally, UV-Vis spectrophotometry is widely utilized for its quantitative analysis. [, , , ]
A: Studies have shown that this compound exhibits good compatibility with various intravenous infusion fluids like dextrose and saline solutions, even when stored in polyvinyl chloride or polyolefin containers for up to 24 hours. [] No significant adsorption to container materials or filters was observed.
A: Yes, suspensions of this compound compounded from commercially available tablets, using appropriate suspension vehicles, demonstrated stability for at least four months when stored at room or refrigerated temperature. []
ANone: Various strategies have been investigated to improve this compound delivery, including:
- Sustained-release matrix tablets: These utilize polymers like Eudragit® RSPO and polyvinyl acetate to control drug release, potentially allowing for once-daily dosing and improved patient compliance. [, ]
- Floating microballoons: Incorporating calcium silicate as a porous carrier and Eudragit® S as a polymer can create microballoons that float in the stomach, enhancing gastric residence time and potentially improving bioavailability. []
- Elastic liposomes: These ultradeformable liposomes, prepared using specific lipid compositions, show promise in enhancing transdermal delivery of this compound. []
A: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. [] Its major metabolites include 4-hydroxypropranolol and naphthoxylactic acid. [] It is primarily eliminated in the urine, with a small fraction excreted in the feces. []
A: Transdermal administration of this compound, using formulations like elastic liposomes, can bypass first-pass metabolism, leading to higher bioavailability and a prolonged duration of action compared to oral administration. [, ]
A: In vitro studies utilizing Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, have been employed to investigate the absorption and transport characteristics of this compound enantiomers. []
A: ** * Rabbits: Used to compare the pharmacodynamic and pharmacokinetic profiles of this compound following oral and transdermal administration. [] * Rats: Employed in in vitro permeation studies to assess the transdermal delivery of this compound from various formulations. []* Sheep: Utilized in a study to evaluate the efficacy of this compound and activated charcoal in treating oleander poisoning. []* Nude Mice:** Used to establish an infantile hemangioma model and study the effects of topical this compound gel. []
ANone: Researchers are exploring several drug delivery strategies to enhance this compound's therapeutic profile, including:
- Gastroretentive floating microballoons: This approach aims to prolong gastric residence time, thereby increasing drug absorption and potentially reducing dosing frequency. []
- Transdermal delivery using elastic liposomes: This method bypasses first-pass metabolism, potentially improving bioavailability and reducing systemic side effects. []
- Topical gels: Formulating this compound in topical gels allows for localized delivery, minimizing systemic exposure and potentially enhancing efficacy for specific indications like infantile hemangiomas. [, ]
ANone: Several analytical methods have been developed and validated for the accurate quantification of this compound, including:
- High-performance liquid chromatography (HPLC): A versatile technique utilized to determine this compound concentrations in plasma and pharmaceutical formulations. [, , , ]
- UV-Vis Spectrophotometry: A simple and cost-effective method widely employed for the quantitation of this compound in pharmaceutical preparations and dissolution studies. [, , , , , ]
- High-performance thin layer chromatography (HPTLC): A rapid and efficient technique for the simultaneous determination of this compound in combination with other drugs like Flunarizine dihydrochloride in pharmaceutical formulations. [, ]
- Electrogenerated chemiluminescence (ECL) sensors: A sensitive and selective method utilizing Ru(bpy)32+ and graphene for the determination of this compound in pharmaceutical samples. []
- Synchronous Fluorimetry: This technique allows for the simultaneous determination of this compound and Flunarizine Hydrochloride in mixed samples. []
A: The dissolution rate of this compound tablets can be influenced by various factors, including the manufacturing process, formulation excipients, and storage conditions. Studies have shown significant differences in dissolution profiles between tablets from different manufacturers. []
A: this compound exhibits pH-dependent solubility, with higher solubility in acidic media compared to alkaline environments. [] This characteristic can influence its dissolution rate and absorption in the gastrointestinal tract. Formulations like pH-independent extended-release matrix tablets aim to overcome this limitation and ensure consistent drug release regardless of the pH of the surrounding medium. []
A: Validation of analytical methods for this compound, like any other pharmaceutical analysis, requires adherence to ICH guidelines. Key parameters include:* Linearity: Demonstrating a linear relationship between the analyte concentration and the measured signal over a defined range. [, , , , , ]* Accuracy: Ensuring that the method provides results close to the true value of the analyte. [, , , ]* Precision: Evaluating the method's ability to produce consistent results under similar experimental conditions, typically assessed through repeatability and intermediate precision studies. [, , , ]* Specificity: Demonstrating that the method can selectively measure the analyte of interest in the presence of other components in the sample matrix. [, , ]* Recovery: Determining the efficiency of the method in extracting the analyte from the sample matrix. [, , ]
A: Yes, this compound is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6, in the liver. []
ANone: While it's primarily metabolized by CYP enzymes, the research papers provided do not focus on this compound's potential to induce or inhibit these enzymes.
A: Yes, the development of analytical methods for this compound, like the ECL sensor, highlights the synergy between pharmaceutical science and materials chemistry. [] Furthermore, the formulation of this compound in novel drug delivery systems, like elastic liposomes, exemplifies the collaboration between pharmaceutical technology and material science. [] These interdisciplinary approaches contribute to expanding the therapeutic potential of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.